N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide
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Overview
Description
N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes an acetamidobenzamido group, a chloro group, and a fluorobenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the acetamidobenzamido intermediate: This step involves the reaction of 4-acetamidobenzoic acid with ethylenediamine to form N-(2-aminoethyl)-4-acetamidobenzamide.
Introduction of the chloro and fluoro groups: The intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide and temperatures ranging from room temperature to 100°C.
Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution reactions: Products include N-(2-(4-acetamidobenzamido)ethyl)-2-amino-6-fluorobenzamide and N-(2-(4-acetamidobenzamido)ethyl)-2-thio-6-fluorobenzamide.
Oxidation reactions: Products include this compound sulfoxide.
Reduction reactions: Products include N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzylamine.
Scientific Research Applications
N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, including the modulation of signaling pathways and the alteration of cellular processes.
Comparison with Similar Compounds
N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide can be compared with other similar compounds such as:
N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-bromobenzamide: This compound has a bromine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-iodobenzamide: The presence of an iodine atom can lead to different pharmacokinetic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3/c1-11(24)23-13-7-5-12(6-8-13)17(25)21-9-10-22-18(26)16-14(19)3-2-4-15(16)20/h2-8H,9-10H2,1H3,(H,21,25)(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBXKECUAFSCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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